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Compound of Interest

Compound Name:
Benzyl (S)-(-)-tetrahydro-5-oxo-3-

furanylcarbamate

Cat. No.: B113133 Get Quote

Tetrahydro-5-oxo-3-furanylcarbamate is a chiral molecule belonging to the class of substituted

γ-butyrolactones. The core structure, a tetrahydrofuran-2-one ring, is a prevalent motif in

numerous natural products and biologically active compounds. The stereochemistry of such

molecules is of paramount importance in drug development, as different stereoisomers can

exhibit distinct pharmacological and toxicological profiles.

The key stereochemical feature of tetrahydro-5-oxo-3-furanylcarbamate arises from the chiral

center at the C3 position of the furanone ring, where the carbamate group is attached. This

single chiral center gives rise to a pair of enantiomers: (R)-tetrahydro-5-oxo-3-furanylcarbamate

and (S)-tetrahydro-5-oxo-3-furanylcarbamate. Understanding and controlling the three-

dimensional arrangement of these enantiomers is critical for developing safe and effective

therapeutic agents. This guide provides a comprehensive overview of the stereochemical

aspects of tetrahydro-5-oxo-3-furanylcarbamate, including methods for stereochemical

determination, separation of enantiomers, and relevant experimental protocols.

Physicochemical Properties of Stereoisomers
While specific experimental data for the individual enantiomers of tetrahydro-5-oxo-3-

furanylcarbamate are not readily available in the public domain, it is well-established that

enantiomers share identical physical properties in an achiral environment (e.g., melting point,

boiling point, solubility). However, they differ in their interaction with plane-polarized light

(optical activity) and with other chiral entities. The hydrochloride salt of the parent amine, (S)-3-
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aminodihydrofuran-2(3H)-one, is a known compound, providing a basis for the expected

properties of its derivatives.[1][2]

Table 1: Expected Physicochemical Properties of Tetrahydro-5-oxo-3-furanylcarbamate

Enantiomers

Property (R)-enantiomer (S)-enantiomer
Rationale/Commen
ts

Molecular Formula C₅H₇NO₄ C₅H₇NO₄
Identical for both

enantiomers.

Molecular Weight 145.11 g/mol 145.11 g/mol
Identical for both

enantiomers.

Melting Point

Expected to be

identical to the

racemic mixture.

Expected to be

identical to the

racemic mixture.

Enantiomers have the

same melting point;

the racemic mixture

may differ.

Optical Rotation [α]

Expected to be equal

in magnitude but

opposite in sign to the

(S)-enantiomer.

Expected to be equal

in magnitude but

opposite in sign to the

(R)-enantiomer.

This is the defining

characteristic of

enantiomers.

Solubility (achiral

solvent)
Identical Identical

Enantiomers have the

same solubility in

achiral solvents.

Solubility (chiral

solvent)
May differ May differ

Diastereomeric

solvates may form,

leading to different

solubilities.

Retention Time (chiral

HPLC)
Different Different

Differential interaction

with a chiral stationary

phase allows for

separation.
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Experimental Protocols for Stereochemical Analysis
The determination of the absolute configuration and enantiomeric purity of tetrahydro-5-oxo-3-

furanylcarbamate requires specialized analytical techniques. The following protocols are based

on established methods for the analysis of chiral lactones and carbamates.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3]

The separation is achieved through the differential interaction of the enantiomers with a chiral

stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or

amylose with carbamate derivatives, are particularly effective for a broad range of chiral

compounds.[4]

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

Column Selection: A polysaccharide-based chiral column, such as one with cellulose tris(3,5-

dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral

selector, is a suitable starting point.[3][4]

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography

consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as

isopropanol or ethanol. The ratio is optimized to achieve baseline separation. For example, a

starting condition could be 90:10 (v/v) n-hexane:isopropanol.

Sample Preparation: Dissolve a small amount of the racemic tetrahydro-5-oxo-3-

furanylcarbamate in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Injection Volume: 10 µL
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Detection: UV detection at a wavelength where the carbamate or lactone carbonyl absorbs

(e.g., 210-230 nm).

Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the

two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity and, in some cases, assign

the absolute configuration.[5][6] In an achiral solvent, the NMR spectra of enantiomers are

identical. To distinguish them, a chiral auxiliary is introduced.

Experimental Protocol: Determination of Enantiomeric Purity using a Chiral Solvating Agent

Chiral Solvating Agent (CSA): (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol is an effective

CSA for lactones.[5][6]

Sample Preparation: Prepare a solution of the tetrahydro-5-oxo-3-furanylcarbamate sample

(approximately 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃ or CCl₄). Add a molar

excess of the CSA (e.g., 3-5 equivalents).

NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra. The interaction between the

enantiomers and the CSA forms transient diastereomeric complexes, which can lead to

separate signals for at least one proton in each enantiomer.

Data Analysis: Integrate the corresponding signals for the two enantiomers to determine their

ratio and thus the enantiomeric purity.

Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the three-dimensional

structure of a molecule, including its absolute configuration.[7] This technique requires a high-

quality single crystal of an enantiomerically pure sample.

Experimental Protocol: Determination of Absolute Configuration by X-ray Crystallography

Crystal Growth: Grow single crystals of one of the pure enantiomers. This is often the most

challenging step.[8] A common method is slow evaporation of a solvent from a concentrated
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solution of the compound. For furanone derivatives, solvents like acetone, ethyl acetate, or

dichloromethane can be used, with anti-solvents such as hexane or pentane.[8]

Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are

collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: The diffraction data are processed to solve the crystal

structure. The absolute configuration can be determined using anomalous dispersion effects,

often by calculating the Flack parameter. A Flack parameter close to 0 for the determined

configuration and close to 1 for the inverted configuration confirms the assignment.[7]

Data Presentation
Table 2: Comparison of Analytical Techniques for Stereochemical Analysis
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Technique Principle Application Advantages Limitations

Chiral HPLC

Differential

partitioning of

enantiomers

between a

mobile phase

and a chiral

stationary phase.

Enantiomeric

separation,

determination of

enantiomeric

excess (% ee).

High accuracy

and precision,

widely

applicable, can

be used for

preparative

separation.

Requires method

development,

availability of a

suitable chiral

column.

NMR with Chiral

Auxiliaries

Formation of

diastereomeric

complexes that

exhibit distinct

NMR signals.

Determination of

enantiomeric

purity.

Rapid analysis,

small sample

amount needed,

no separation

required.

Spectral overlap

can be an issue,

chiral auxiliary

may not induce

sufficient signal

separation.

X-ray

Crystallography

Diffraction of X-

rays by a single

crystal to

determine the 3D

atomic

arrangement.

Unambiguous

determination of

absolute

configuration.

Provides the

definitive 3D

structure.

Requires a

suitable single

crystal, which

can be difficult to

obtain.

Circular

Dichroism (CD)

Differential

absorption of left

and right

circularly

polarized light by

chiral molecules.

Characterization

of enantiomers,

can be used to

determine

absolute

configuration by

comparison to

known

compounds or

theoretical

calculations.

Highly sensitive

to

stereochemistry,

non-destructive.

Does not provide

separation,

absolute

configuration

determination

can be complex.
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Caption: Workflow for the stereochemical analysis and separation of tetrahydro-5-oxo-3-

furanylcarbamate enantiomers.
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Conceptual Model of Chiral Recognition in HPLC
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Caption: Interaction of enantiomers with a chiral stationary phase, leading to chromatographic

separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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